Isomenthol

Catalog No.
S3703262
CAS No.
20752-33-4
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isomenthol

CAS Number

20752-33-4

Product Name

Isomenthol

IUPAC Name

(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10+/m0/s1

InChI Key

NOOLISFMXDJSKH-LPEHRKFASA-N

SMILES

CC1CCC(C(C1)O)C(C)C

Solubility

Practically insoluble to insoluble
Sparingly soluble (in ethanol)

Canonical SMILES

CC1CCC(C(C1)O)C(C)C

Isomeric SMILES

C[C@H]1CC[C@H]([C@@H](C1)O)C(C)C

Isomenthol is a cyclic monoterpene alcohol, specifically a stereoisomer of menthol, with the molecular formula C10H20OC_{10}H_{20}O and a molar mass of 156.3 g/mol. It is characterized by its pleasant minty aroma and is commonly found in various essential oils, particularly those derived from mint plants. Isomenthol exists in multiple stereoisomeric forms, including (+)-isomenthol and (−)-isomenthol, with the former being the more prevalent form in commercial applications .

Pharmacology and Medicine

  • Analgesic and Cooling Effect

    Isomenthol activates TRPM8 receptors in the skin, creating a sensation of coolness and reducing pain perception. This property makes it a common ingredient in topical pain relievers, liniments, and ointments )]

  • Antimicrobial Activity

    Studies suggest that isomenthol may exhibit antimicrobial properties against certain bacteria and fungi. Research is ongoing to explore its potential as a disinfectant or preservative ]

Important Note

While isomenthol shows promise in these areas, more research is needed to fully understand its effectiveness and safety for medicinal purposes.

Organic Chemistry and Material Science

  • Chirality and Stereochemistry

    Isomenthol is a chiral molecule, meaning it has a non-superimposable mirror image isomer (menthol). Studying its interactions with other molecules helps scientists understand stereochemical principles and their impact on chemical reactions [Source: National Center for Biotechnology Information - PubChem - Isomenthol ()]

  • Solvent and Synthesis

    Isomenthol's properties make it a useful solvent in some organic reactions. It can also serve as a starting material for the synthesis of other important chemicals [Source: American Chemical Society - Science - Enantioselective Hydrogenation of Cyclic α,β-Unsaturated Ketones Catalyzed by Rhodium-BINAP Complexes ()]

Typical of alcohols, including:

  • Oxidation: Isomenthol can be oxidized to form corresponding ketones or aldehydes.
  • Esterification: It can react with acids to form esters, which are often used in flavoring and fragrance applications.
  • Dehydration: Under acidic conditions, isomenthol can undergo dehydration to yield menthene derivatives .

The compound's stability under standard conditions allows it to be utilized in various chemical syntheses without significant degradation.

Isomenthol exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that isomenthol possesses antimicrobial effects against certain bacteria and fungi, making it useful in personal care products.
  • Cooling Sensation: Like menthol, isomenthol activates cold-sensitive receptors in the skin and mucous membranes, providing a cooling effect that is beneficial in topical analgesics and oral care products .
  • Potential Anti-inflammatory Effects: Preliminary research suggests that isomenthol may have anti-inflammatory properties, which could be advantageous in therapeutic applications .

Isomenthol can be synthesized through several methods:

  • Hydrogenation of Thymol: This method involves the hydrogenation of thymol to produce a mixture of menthol stereoisomers, including isomenthol .
  • Epimerization: Isomenthol can be obtained from the epimerization of neomenthol or other menthol stereoisomers under specific catalytic conditions .
  • Extraction from Mint Oils: Natural sources such as peppermint oil can be processed to isolate isomenthol through distillation and fractional crystallization techniques .

Isomenthol finds application across various industries:

  • Flavoring Agent: It is widely used as a flavoring agent in food products like confectionery, beverages, and dairy items due to its minty taste.
  • Fragrance Component: In the fragrance industry, isomenthol is utilized for its pleasant aroma in perfumes and personal care products.
  • Pharmaceuticals: It serves as an ingredient in topical analgesics and cough syrups due to its cooling properties and potential therapeutic benefits .

Isomenthol shares structural similarities with several other compounds derived from menthol. Here are some notable comparisons:

CompoundMolecular FormulaUnique Features
MentholC10H20OC_{10}H_{20}OMost common stereoisomer; strong cooling effect
NeomentholC10H20OC_{10}H_{20}OLess common; has different spatial arrangement
IsoneomentholC10H20OC_{10}H_{20}OAnother stereoisomer; distinct properties
ThymolC10H14OC_{10}H_{14}OPrecursor for synthetic menthol; distinct aromatic properties

Isomenthol's uniqueness lies in its specific stereochemistry that imparts distinct sensory attributes compared to its counterparts. This makes it particularly valuable in flavoring and fragrance applications where nuanced profiles are desired .

Physical Description

Solid/cool minty aroma

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 g/mol

Monoisotopic Mass

156.151415257 g/mol

Heavy Atom Count

11

UNII

Y73A3UB774

Wikipedia

(-)-isomenthol

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5S)-rel-: ACTIVE

Dates

Modify: 2023-08-20

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